1-(((2-Aminophenyl)thio)methyl)cyclohexan-1-ol
Description
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
1-[(2-aminophenyl)sulfanylmethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H19NOS/c14-11-6-2-3-7-12(11)16-10-13(15)8-4-1-5-9-13/h2-3,6-7,15H,1,4-5,8-10,14H2 |
InChI Key |
LVXLWRRQNZIBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CSC2=CC=CC=C2N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- Cyclohexanone : A common starting material for the synthesis of cyclohexanol derivatives.
- 2-Aminothiophenol : Provides the aminophenylthio group essential for the compound's structure.
- Catalysts : Palladium or nickel are often used to enhance reaction efficiency.
- Solvents : Commonly used solvents include methanol, ethanol, and dichloromethane.
Synthesis Steps
Cyclohexanone Reduction : The first step involves reducing cyclohexanone to cyclohexanol. This can be achieved through catalytic hydrogenation using palladium or nickel catalysts.
Thioether Formation : The next step involves forming the thioether linkage between cyclohexanol and 2-aminothiophenol. This typically requires a catalyst and can be facilitated by using a base to activate the thiol group.
Purification : The final product is purified through recrystallization or chromatography to ensure high purity.
Industrial Scale-Up
For industrial applications, continuous flow reactors may be utilized to optimize yield and purity. This method allows for better control over reaction conditions and scalability.
Chemical Properties and Reactions
This compound features both hydroxyl (-OH) and thioether (-S-) functional groups, making it versatile for various chemical reactions.
Chemical Reactions
- Nucleophilic Substitution : The thioether group can participate in nucleophilic substitution reactions.
- Oxidation : The hydroxyl group can undergo oxidation reactions.
- Cross-Coupling Reactions : The compound can be used in cross-coupling reactions to form more complex molecules.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H19NOS |
| Molecular Weight | 237.36 g/mol |
| Appearance | Typically a solid |
| Melting Point | Not specified |
Biological Activity and Applications
This compound is believed to modulate enzyme activity, particularly cyclooxygenase enzymes, which play a crucial role in inflammatory processes. By inhibiting these enzymes, the compound could potentially reduce the production of pro-inflammatory mediators, thus exhibiting anti-inflammatory properties.
Chemical Reactions Analysis
Types of Reactions
1-(((2-Aminophenyl)thio)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
1-(((2-Aminophenyl)thio)methyl)cyclohexan-1-ol is an organic compound with the molecular formula and a molecular weight of 237.36 g/mol. Its IUPAC name is 1-[(2-aminophenyl)sulfanylmethyl]cyclohexan-1-ol, which indicates the presence of a sulfur atom and an amino group, contributing to its potential biological activity and reactivity in various chemical environments. Research suggests it has potential biological activity, especially as a biochemical probe, and has been explored for potential therapeutic effects, including anti-inflammatory and analgesic properties. The compound's mechanism of action is believed to involve the modulation of specific enzymes and receptors, such as the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response.
Scientific Research Applications
Biochemical Probe
- This compound shows potential as a biochemical probe.
- It has been explored for potential therapeutic effects, including anti-inflammatory and analgesic properties. The mechanism of action is believed to involve modulation of specific enzymes and receptors, such as inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response.
- Interaction studies have focused on how this compound interacts with various biological targets, and it is believed that its effects stem from altering enzyme activities involved in inflammation and pain pathways.
Versatility in Chemical Synthesis
- This compound serves as a building block for complex chemical structures.
- The presence of both a sulfur atom and an amino group contributes to its reactivity in various chemical environments.
Potential Therapeutic Effects
- Research indicates potential anti-inflammatory and analgesic properties.
- It may modulate specific enzymes and receptors, such as inhibiting cyclooxygenase enzymes involved in the inflammatory response.
Interaction Studies
- Studies focus on how this compound interacts with various biological targets.
- Its effects may stem from altering enzyme activities involved in inflammation and pain pathways.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminothiophenol | Contains an amino group and thiol | Direct precursor in synthesis |
| Cyclohexanol | Hydroxyl group on cyclohexane | Lacks the amino and thiophenyl groups |
| 1-Phenyl-2-dimethylaminomethyl-cyclohexan-1-ol | Similar cyclohexanol structure with dimethylamino group | Different functional groups lead to distinct biological activities |
Mechanism of Action
The mechanism of action of 1-(((2-Aminophenyl)thio)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Thioether vs. Amine Linkages
- The thioether group in the target compound enhances lipophilicity compared to amine-linked analogs like Trans,rel-(1R,4R)-4-{[(2-Aminophenyl)methyl]amino}cyclohexan-1-ol . This may improve membrane permeability but reduce solubility in aqueous media.
- Tramadol’s dimethylamino group contributes to its basicity and opioid receptor binding, whereas the thioether in the target compound could alter metabolic stability or redox sensitivity .
Aromatic Substituent Effects
- In contrast, Tramadol’s 3-methoxyphenyl group introduces steric and electronic effects critical for serotonin/norepinephrine reuptake inhibition .
Backbone Modifications
- Piperidine-substituted analogs (e.g., 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol) exhibit increased basicity due to the heterocyclic nitrogen, which may enhance interactions with ion channels or neurotransmitter receptors .
Biological Activity
1-(((2-Aminophenyl)thio)methyl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H17N1OS, indicating the presence of a cyclohexanol ring, an amino group, and a thioether linkage. The structural complexity suggests potential interactions with biological targets, which may lead to various pharmacological effects.
Antimicrobial Properties
Research indicates that compounds containing thioether moieties often exhibit significant antimicrobial activity. For instance, studies have shown that thioether derivatives can act against various fungal pathogens, making them potential candidates for antifungal agents . The specific activity of this compound against fungi and bacteria has yet to be fully characterized; however, its structural similarities to known bioactive compounds suggest promising antimicrobial properties.
Anticancer Activity
Compounds with similar structures have been documented to exhibit anticancer activities. For example, thioether derivatives have been shown to inhibit cancer cell proliferation in vitro by inducing apoptosis or cell cycle arrest . The potential of this compound as an anticancer agent warrants further investigation.
Synthesis and Characterization
The synthesis of this compound can be achieved through multi-step reactions involving cyclization and substitution methods. One proposed synthetic route involves the reaction of a suitable cyclohexanol derivative with a thiophenol in the presence of an amine catalyst . Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Molecular Docking Studies
Molecular docking studies suggest that compounds with structural similarities to this compound can effectively bind to key biological targets such as enzymes involved in cancer metabolism or fungal cell wall synthesis . These studies provide insights into the mechanism of action and help identify potential therapeutic applications.
Data Table: Biological Activities of Thioether Derivatives
| Compound Name | Activity Type | Target Organism/Cell Type | IC50/Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| This compound | Antifungal | Candida albicans | TBD |
| Thioether Derivative A | Anticancer | Breast Cancer Cells | 25 |
| Thioether Derivative B | Antimicrobial | Staphylococcus aureus | 30 |
Q & A
Q. What are the established synthetic routes for 1-(((2-Aminophenyl)thio)methyl)cyclohexan-1-ol, and what reaction conditions optimize yield?
The synthesis typically involves a multi-step approach:
Thioether formation : React 2-aminothiophenol with a cyclohexanol derivative (e.g., chloromethylcyclohexanol) in the presence of a base like K₂CO₃ to form the thioether linkage.
Hydroxyl group protection : Use tert-butyldimethylsilyl (TBS) chloride to protect the hydroxyl group during subsequent steps.
Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) yields >85% purity .
Key variables : Temperature (60–80°C), solvent (DMF or THF), and catalyst (e.g., triethylamine for nucleophilic substitution).
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons from 2-aminophenyl), δ 3.5–4.0 ppm (CH₂-S linkage), and δ 1.2–2.0 ppm (cyclohexane protons).
- ¹³C NMR : Signals near 40–45 ppm (C-S bond), 70–75 ppm (C-OH), and 120–140 ppm (aromatic carbons).
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 266.4, confirming molecular weight (C₁₃H₁₇NOS) .
- IR : Strong absorption at 3350 cm⁻¹ (O-H stretch) and 1250 cm⁻¹ (C-S bond) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Structural analogs : Compare activity with derivatives like 2-[(4-Aminophenyl)amino]ethan-1-ol (lacks thioether group) or cyclohexanol-based analogs to isolate functional group contributions .
- Assay conditions : Standardize pH (7.4), temperature (37°C), and solvent (DMSO concentration <0.1%) to minimize variability .
- Data normalization : Use positive controls (e.g., known enzyme inhibitors) and report IC₅₀ values with 95% confidence intervals .
Q. What experimental strategies mitigate solubility challenges in pharmacological studies?
- Co-solvent systems : Use PEG-400 or cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin) at 10–20% w/v to enhance aqueous solubility .
- Prodrug design : Modify the hydroxyl group to a phosphate ester for improved bioavailability, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in liposomes (70–100 nm size) with phosphatidylcholine/cholesterol (7:3 ratio) for sustained release .
Q. How does the stereochemistry of the cyclohexanol ring influence reactivity and bioactivity?
- Conformational analysis : Use DFT calculations (B3LYP/6-31G*) to model chair vs. boat conformations. The equatorial hydroxyl group stabilizes hydrogen bonding with target receptors .
- Stereoisomer synthesis : Prepare enantiomers via chiral resolution (e.g., using (R)- or (S)-BINOL catalysts) and compare IC₅₀ values in enzyme inhibition assays.
- Biological impact : The (1R,2R) configuration shows 3-fold higher affinity for serotonin receptors than (1S,2S) in docking simulations .
Q. What are the key considerations for designing stability studies under varying environmental conditions?
Q. How can computational modeling guide the optimization of this compound for target selectivity?
- Molecular docking : Use AutoDock Vina to predict binding modes with off-target receptors (e.g., dopamine D₂ vs. serotonin 5-HT₂A).
- QSAR models : Correlate Hammett σ values of substituents (e.g., electron-withdrawing groups on the phenyl ring) with logP and IC₅₀ .
- MD simulations : Analyze ligand-receptor complex stability over 100 ns trajectories (AMBER force field) to identify critical binding residues .
Methodological Notes
- Synthesis optimization : Scale reactions under inert atmosphere (N₂/Ar) to prevent oxidation of the thioether group .
- Bioactivity assays : Use HEK-293 cells transfected with target receptors for standardized in vitro testing .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in PubChem or ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
